Octyl (R)-12-hydroxyoleate
Description
Octyl (R)-12-hydroxyoleate is a specialized ester derived from oleic acid, featuring a hydroxyl group at the 12th position of the fatty acid chain and an octyl alcohol moiety. It is registered under CAS 68527-05-9 with a regulatory update date of 31 May 2018 .
Properties
CAS No. |
93980-66-6 |
|---|---|
Molecular Formula |
C26H50O3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
octyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h14,18,25,27H,3-13,15-17,19-24H2,1-2H3/b18-14- |
InChI Key |
ZMAFZZRHIFKNLZ-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by various methods, including chemical catalysts and biocatalysts such as lipases. The reaction conditions often include a solvent-free system to achieve high conversion rates. For instance, using immobilized lipases like Novozym 435 can result in conversions higher than 90% .
Industrial Production Methods
In industrial settings, the production of octyl ®-12-hydroxyoleate can be optimized by adjusting the biocatalyst loading and reaction parameters. The use of non-commercial preparations, such as dry fermented solids, can also be cost-effective despite their lower productivity . The combination of biocatalyst cost, esterification activity, stability, and reusability are crucial factors in industrial production.
Chemical Reactions Analysis
Esterification with Cyclic Anhydrides
Octyl (R)-12-hydroxyoleate reacts with cyclic anhydrides (e.g., maleic or succinic anhydride) to form ester adducts. This reaction is critical for introducing additional carboxylic acid groups, enhancing functionality for applications in polymers or personal care products.
Key Findings:
-
Reaction Conditions :
-
Product : Maleated or succinated derivatives with residual carboxylic acid groups.
-
Mechanism : Nucleophilic attack of the hydroxyl group on the anhydride, followed by ring opening (Figure 1) .
| Anhydride | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Maleic | 100 | 6–8 | 98–99 |
| Succinic | 120 | 6–8 | >99 |
Ethoxylation
The hydroxyl group undergoes ethoxylation with ethylene oxide to improve hydrophilicity. This modification is leveraged in surfactants and emulsifiers.
Key Findings:
-
Conditions : Base-catalyzed reaction at 120–150°C, yielding ethoxylated derivatives .
-
Application : Enhances moisturizing properties in personal care formulations .
Hydrogenation
The unsaturated oleate chain (C18:1) in this compound can be hydrogenated to produce octyl 12-hydroxystearate (C18:0).
Key Findings:
-
Conditions : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) at 50–100°C under H₂ pressure .
-
Impact : Saturates the double bond, increasing oxidative stability and melting point .
| Starting Material | Product | Iodine Value Reduction |
|---|---|---|
| This compound | Octyl 12-hydroxystearate | 83–88 → 25–75 |
Enzymatic Hydrolysis
While not explicitly documented for this compound, analogous esters (e.g., halohydrin palmitates) undergo lipase-catalyzed hydrolysis.
Key Insights:
-
Biocatalysts : Candida antarctica lipase (Novozym® 435) in ionic liquids achieves >90% enantioselectivity for (S)-isomers .
| Enzyme | Solvent | Hydrolysis (%) | ee (%) |
|---|---|---|---|
| Novozym® 435 | [BMIM][PF₆] | 51 | 98 |
| Rhizopus oryzae | [OMIM][BF₄] | 57 | 47 |
Scientific Research Applications
Octyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other esters and as a model compound in studying esterification reactions.
Biology: It is used in the study of lipid metabolism and as a substrate for lipase enzymes.
Mechanism of Action
The mechanism of action of octyl ®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it can enhance the stability and bioavailability of encapsulated drugs by forming stable liposomes. The hydrophobic nature of the compound allows it to interact with lipid bilayers, modifying their fluidity and compactness .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Profiles
Functional and Research Findings
(i) Octyl Acetate
(ii) Octyl Oleate
(iii) Octyl Butyrate and n-Octanol
- Role in Essential Oils: Studies on Zingiber species (ZaeM, ZaeF, ZaeKh) reveal that environmental factors influence the yield of these compounds. For example: ZaeM: Rich in n-octanol and octyl acetate. ZaeF: High octyl butyrate content. ZaeKh: Dominated by β-caryophyllene .
- Functional Contrast: n-Octanol’s shorter chain and alcohol group make it more hydrophilic than this compound.
(iv) β-Caryophyllene
- Role : A sesquiterpene with anti-inflammatory properties, structurally unrelated to esters but often co-occurring in essential oils .
Biological Activity
Octyl (R)-12-hydroxyoleate, a derivative of 12-hydroxyoleic acid, is a compound of increasing interest due to its diverse biological activities. This fatty acid ester is recognized for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. Understanding its biological activity is crucial for harnessing its full potential.
- Molecular Formula : C26H52O3
- Molecular Weight : 412.7 g/mol
- CAS Number : 74819-90-2
Antimicrobial Properties
This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.15 |
| Escherichia coli | 0.20 |
| Candida albicans | 0.25 |
These findings suggest that this compound could be utilized as a natural preservative in food and cosmetic formulations.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. Specifically, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to its hydroxyl groups, which donate electrons to stabilize free radicals.
Case Study 1: Cosmetic Applications
A study conducted on the use of this compound in cosmetic formulations revealed its ability to enhance skin hydration and barrier function. When incorporated into creams, it improved moisture retention significantly compared to control formulations without this compound.
Case Study 2: Food Preservation
In food science research, this compound was tested as a natural preservative in meat products. Results showed a significant reduction in microbial load and an extension of shelf life when used at concentrations of 0.5% to 1%.
The mechanisms through which this compound exerts its biological effects include:
- Disruption of microbial cell membranes leading to cell lysis.
- Modulation of inflammatory pathways by inhibiting the NF-kB signaling pathway.
- Scavenging of reactive oxygen species (ROS) through direct interaction with free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
